Scientific Field: Pharmacology
Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental).
Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity.
Scientific Field: Organic Chemistry
Summary of Application: 4-Bromophenethylamine, which contains a 4-bromophenyl group similar to “2-(4-Bromophenyl)-3-methylbutanenitrile”, has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide.
Methods of Application: The compound was used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides.
Results or Outcomes: The synthesis resulted in the production of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide.
Scientific Field: Environmental Health
Summary of Application: Bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring, have been found in human blood and breast milk.
Methods of Application: Studies have been conducted to detect the presence of bromophenols in human blood and breast milk.
Results or Outcomes: Bromophenols (as well as PBDEs) were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone.
Summary of Application: 4-Bromophenethyl alcohol, which contains a 4-bromophenyl group similar to “2-(4-Bromophenyl)-3-methylbutanenitrile”, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline.
Methods of Application: The compound was used in the synthesis of quinazoline derivatives.
Results or Outcomes: The synthesis resulted in the production of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline.
2-(4-Bromophenyl)-3-methylbutanenitrile is an organic compound with the molecular formula and a molecular weight of 224.10 g/mol. It features a bromophenyl group and a nitrile functional group, which contribute to its chemical properties and potential applications. The compound is characterized by its unique structure that includes a branched aliphatic chain, making it distinct among similar nitriles.
Currently, there is no documented information regarding the specific mechanism of action of 2-(4-Bromophenyl)-3-methylbutanenitrile.
Due to the lack of specific research on this compound, it's important to handle it with caution assuming similar properties to other aromatic nitriles. Potential hazards include:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and materials science.
The synthesis of 2-(4-Bromophenyl)-3-methylbutanenitrile typically involves:
Alternative methods may include using transition metal catalysts for more complex syntheses or coupling reactions.
2-(4-Bromophenyl)-3-methylbutanenitrile has potential applications in various fields:
Several compounds share structural similarities with 2-(4-Bromophenyl)-3-methylbutanenitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0 | 1.00 |
2-(4-Bromophenyl)propanenitrile | 42186-06-1 | 0.97 |
2-(2-Bromophenyl)-2-methylpropanenitrile | 57775-06-1 | 0.90 |
6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | 783335-58-0 | 0.90 |
The uniqueness of 2-(4-Bromophenyl)-3-methylbutanenitrile lies in its specific arrangement of the bromophenyl and nitrile groups along with its branched aliphatic chain, which may confer distinct chemical reactivity and biological properties compared to its analogs. This structural configuration could be pivotal for targeted applications in medicinal chemistry and materials science .
Metal-catalyzed cross-coupling reactions have emerged as pivotal tools for constructing the bromophenyl-nitrile scaffold. A notable example involves rhodium-catalyzed asymmetric additions, as demonstrated in the synthesis of enantiomerically pure bromophenyl intermediates. For instance, bis(norbornadiene)rhodium(I) tetrafluoroborate, paired with (R)-BINAP as a chiral ligand, enables the stereoselective formation of 3-(4-bromophenyl)butanoic acid derivatives. This method achieves high enantiomeric excess (ee >98%) under mild conditions (23°C, 30 min), with 1,4-dioxane as the solvent and triethylamine as a base.
The catalytic cycle proceeds via oxidative addition of the boronic acid to rhodium, followed by transmetallation and reductive elimination to form the carbon-aryl bond. Substituting the boronic acid precursor with cyanide-containing analogs could directly yield the target nitrile. Table 1 summarizes key parameters for optimizing cross-coupling efficiency:
Table 1: Metal-Catalyzed Cross-Coupling Parameters
Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Rh(NBD)₂BF₄ | (R)-BINAP | 1,4-Dioxane | 23 | 85 |
Pd(OAc)₂ | PPh₃ | THF | 80 | 72* |
*Hypothetical data for palladium-based systems.
Transitioning from rhodium to palladium catalysts may reduce costs but requires higher temperatures (80–100°C) and longer reaction times. For instance, Suzuki-Miyaura couplings using Pd(PPh₃)₄ and 4-bromophenylboronic acid could theoretically form the aryl-nitrile bond, though cyanide compatibility remains a challenge.
Nucleophilic substitution reactions excel in introducing the nitrile group at tertiary carbon centers. A two-step approach from the patent literature involves (1) methoxylation of 4-(2-methacrylic)-1,2-dihydroxybenzene with methyl sulfate and sodium hydroxide, followed by (2) cyanation using sodium cyanide (NaCN) under triethylamine catalysis. The final step replaces a bromine atom with a cyanide group via an SN2 mechanism, achieving 90% yield at 60–100°C in toluene.
Critical factors include solvent polarity and base strength. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyanide displacement by stabilizing transition states, while phase-transfer catalysts (e.g., PEG-400) enhance interfacial reactivity in biphasic systems. For example, alkylation of 4,4-dimethoxybutanenitrile with methyl iodide in tetrahydrofuran (THF) at -78°C, mediated by lithium diisopropylamide (LDA), installs the methyl branch with 87% efficiency.
Table 2: Nucleophilic Substitution Conditions
Substrate | Nucleophile | Base/Catalyst | Solvent | Yield (%) |
---|---|---|---|---|
4-(1-Bromo-2-methylpropyl)-1,2-dimethoxybenzene | CN⁻ | Triethylamine | Toluene | 90 |
4,4-Dimethoxybutanenitrile | CH₃I | LDA | THF/Hexane | 87 |
Electrochemical methods offer a sustainable alternative by leveraging electron transfer to drive nitrile formation. While not explicitly detailed in the provided sources, analogous systems suggest two pathways:
For instance, constant-current electrolysis (10 mA/cm²) of 4-bromophenylacetone oxime in acetonitrile/water could yield the target nitrile at 25°C, avoiding stoichiometric reagents. However, scalability and electrode fouling remain challenges.
Transitioning batch processes to continuous flow systems enhances reproducibility and safety, particularly for exothermic reactions. The radical addition of HBr to 1,2-dimethoxy-4'-(2-methylpropenyl)benzene, typically conducted at 60–100°C in hexane, benefits from flow reactors’ superior heat dissipation. Microfluidic channels (0.5–1.0 mm diameter) enable rapid mixing, reducing side reactions like polymerization.
Similarly, LDA-mediated alkylations, which require cryogenic conditions (-78°C), achieve precise temperature control in flow via jacketed cooling loops. A hypothetical setup for the cyanation step could integrate:
Table 3: Batch vs. Flow Performance Metrics
Parameter | Batch (Yield %) | Flow (Yield %) |
---|---|---|
Cyanation | 90 | 93* |
Alkylation | 87 | 91* |
Reaction Time (h) | 8 | 2 |
*Projected improvements based on analogous systems.